4-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride
Overview
Description
Scientific Research Applications
One of the fields where this compound might be used is in the synthesis of organofluorine compounds. Organofluorine compounds are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability and pharmacokinetic properties of organofluorides . The trifluoromethyl group in the compound could be used in transition metal-mediated trifluoromethylation reactions .
Another potential application is in the field of synthetic transformations. Aryl trifluoromethyl diazoalkanes and diazirines have become unique reactants in synthetic methodology . They have been highlighted for their versatility in applications toward a wide range of synthetic transformations . This compound could potentially be used as a precursor of stabilized metal carbenes .
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Synthesis of Organofluorine Compounds
- This compound could be used in the synthesis of organofluorine compounds . Organofluorine compounds are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability and pharmacokinetic properties of organofluorides .
- The trifluoromethyl group in the compound could be used in transition metal-mediated trifluoromethylation reactions .
-
Synthetic Transformations
- Aryl trifluoromethyl diazoalkanes and diazirines have become unique reactants in synthetic methodology . They have been highlighted for their versatility in applications toward a wide range of synthetic transformations .
- This compound could potentially be used as a precursor of stabilized metal carbenes .
-
Construction of C–CF3 Bonds
- The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs . This compound could potentially be used in the construction of C (sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
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Construction of C–CF3 Bonds
- The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs . This compound could potentially be used in the construction of C (sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
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Synthesis of Organofluorine Compounds
- This compound could be used in the synthesis of organofluorine compounds . Organofluorine compounds are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability and pharmacokinetic properties of organofluorides .
- The trifluoromethyl group in the compound could be used in transition metal-mediated trifluoromethylation reactions .
-
Synthetic Transformations
- Aryl trifluoromethyl diazoalkanes and diazirines have become unique reactants in synthetic methodology . They have been highlighted for their versatility in applications toward a wide range of synthetic transformations .
- This compound could potentially be used as a precursor of stabilized metal carbenes .
Safety And Hazards
“4-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride” is known to be an irritant . Safety data sheets recommend not to breathe dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling. It is also recommended to wear protective gloves, clothing, eye protection, and face protection .
properties
IUPAC Name |
4-[[3-(trifluoromethyl)phenyl]methoxy]benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O2/c16-14(20)11-4-6-13(7-5-11)21-9-10-2-1-3-12(8-10)15(17,18)19/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLHSZYAMXBJPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC2=CC=C(C=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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